2-(3-Chloro-2-fluoro-phenoxy)acetonitrile
Description
2-(3-Chloro-2-fluoro-phenoxy)acetonitrile is a nitrile-containing aromatic compound with a phenoxy backbone substituted at positions 2 and 3 with fluorine and chlorine, respectively. The electron-withdrawing nature of these substituents enhances the electrophilicity of the nitrile group, making it reactive in nucleophilic addition or substitution reactions.
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXFDASWWJGLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile typically involves the reaction of 3-chloro-2-fluorophenol with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-chloro-2-fluorophenol and chloroacetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF) at elevated temperatures.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenoxyacetonitriles.
Oxidation: Formation of phenoxyacetic acids.
Reduction: Formation of phenoxyethylamines.
Hydrolysis: Formation of phenoxyacetic acids or amides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile derivatives in combating microbial infections. A series of derivatives were synthesized and evaluated for their antibacterial and antifungal properties against various strains:
| Compound | Antibacterial Activity (MIC in μM) | Antifungal Activity (MIC in μM) |
|---|---|---|
| 9a | 31.25 (P. mirabilis) | 62.50 (A. niger) |
| 9b | 15.62 (P. mirabilis) | 62.50 (A. niger) |
| 9c | 6.68 (P. mirabilis) | Moderate |
| 9d | 6.68 (P. mirabilis) | Moderate |
The compounds demonstrated varying degrees of activity, with some showing comparable effectiveness to standard antibiotics like streptomycin and antifungals such as fluconazole .
Antitubercular Activity
In addition to antimicrobial properties, derivatives of this compound have been evaluated for antitubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications on the benzyloxy group significantly influenced the potency:
| Compound | MIC (μM) | Comparison to Standard |
|---|---|---|
| 9a | 57.73 | Comparable to Pyrazinamide |
| 9b | 12.23 | More potent than Pyrazinamide |
| 9c | 6.68 | Two times more potent than Isoniazid |
These findings indicate that certain substitutions enhance the antitubercular efficacy of the compounds, making them promising candidates for further development .
Material Science Applications
This compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). It serves as a dopant or host material in OLED formulations, contributing to improved performance characteristics such as efficiency and stability .
Case Studies
- Antimicrobial Screening : A study synthesized a range of derivatives based on the core structure of this compound and assessed their bioactivity against various pathogens, establishing a clear link between structural modifications and enhanced biological activity.
- Material Performance : Research demonstrated that incorporating this compound into OLED devices significantly improved luminescent efficiency compared to traditional materials, showcasing its utility in cutting-edge electronic applications.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents significantly influence electronic properties, reactivity, and applications. Key analogs include:
Key Observations :
Spectroscopic Characterization
Comparative NMR and elemental analysis data highlight structural differences:
- Nitrile Group : The CN stretch in IR typically appears at ~2240–2260 cm⁻¹ across analogs .
Biological Activity
2-(3-Chloro-2-fluoro-phenoxy)acetonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H7ClFNO
- Molecular Weight : 201.61 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that this compound may act as an inhibitor or modulator, influencing various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal activity.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
Case Study 1: Antiviral Properties
In a study focusing on antiviral compounds, this compound was tested for its efficacy against HBV. The compound exhibited significant inhibition of HBV replication with an EC50 value indicating high potency without cytotoxic effects at tested concentrations .
Case Study 2: Neuropharmacological Effects
Another study explored the compound's interaction with metabotropic glutamate receptors (mGluRs). Results indicated that it acts as a positive allosteric modulator for mGluR2, enhancing receptor activity and potentially offering therapeutic benefits for conditions like schizophrenia and anxiety disorders .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Selectivity and Potency : The compound demonstrates high selectivity towards its molecular targets, minimizing off-target effects which are crucial in drug development.
- CNS Penetration : Studies indicate favorable lipophilicity and permeability characteristics, suggesting potential for effective central nervous system (CNS) delivery .
- Safety Profile : Preliminary assessments show a promising safety profile with low cytotoxicity across various cell lines tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
